6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Overview
Description
6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.
Attachment of the chlorophenyl group:
Construction of the quinazolinone core: The quinazolinone core can be synthesized via a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde.
Formation of the dioxolo ring: The dioxolo ring is typically formed through a cyclization reaction involving a diol and a suitable electrophile.
Final assembly: The final step involves the coupling of the oxadiazole and quinazolinone intermediates through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under certain conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets in a specific manner, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2H,8H-[1,3]dioxolo[4,5-g]chromen-8-one: This compound shares the dioxoloquinazolinone framework but lacks the oxadiazole and chlorophenyl groups.
5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline: This compound features a similar dioxolo ring but has an indole moiety instead of the oxadiazole and chlorophenyl groups.
Uniqueness
6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to the combination of its structural features, which include the oxadiazole ring, chlorophenyl group, and dioxoloquinazolinone framework. This combination of features is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O4S/c1-24-18(25)12-6-14-15(27-9-26-14)7-13(12)21-19(24)29-8-16-22-17(23-28-16)10-3-2-4-11(20)5-10/h2-7H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBKKSVSABUYNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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